7-Hexadecyl-3,5-dihydroxy-4-methyl-3-phenyl-6-propyl-3H-benzofuran-2-one
Description
7-Hexadecyl-3,5-dihydroxy-4-methyl-3-phenyl-6-propyl-3H-benzofuran-2-one is a complex organic compound with the molecular formula C34H50O4 . It is known for its unique structure, which includes a benzofuranone core substituted with various alkyl and phenyl groups .
Properties
IUPAC Name |
7-hexadecyl-3,5-dihydroxy-4-methyl-3-phenyl-6-propyl-1-benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H50O4/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-21-25-29-28(22-5-2)31(35)26(3)30-32(29)38-33(36)34(30,37)27-23-19-18-20-24-27/h18-20,23-24,35,37H,4-17,21-22,25H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILVODCXXMOEFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1=C2C(=C(C(=C1CCC)O)C)C(C(=O)O2)(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501001143 | |
| Record name | 7-Hexadecyl-3,5-dihydroxy-4-methyl-3-phenyl-6-propyl-1-benzofuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501001143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80280-36-0 | |
| Record name | 7-Hexadecyl-3,5-dihydroxy-4-methyl-3-phenyl-6-propyl-2(3H)-benzofuranone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80280-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hexadecyl-3,5-dihydroxy-4-methyl-3-phenyl-6-propyl-3H-benzofuran-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080280360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hexadecyl-3,5-dihydroxy-4-methyl-3-phenyl-6-propyl-1-benzofuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501001143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-hexadecyl-3,5-dihydroxy-4-methyl-3-phenyl-6-propyl-3H-benzofuran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.195 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hexadecyl-3,5-dihydroxy-4-methyl-3-phenyl-6-propyl-3H-benzofuran-2-one typically involves multi-step organic reactionsCommon reagents include alkyl halides, phenols, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Hexadecyl-3,5-dihydroxy-4-methyl-3-phenyl-6-propyl-3H-benzofuran-2-one undergoes various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group in the benzofuranone core can be reduced to form alcohols.
Substitution: The phenyl and alkyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxy groups can yield quinones, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Research
- Antioxidant Properties : Research has indicated that compounds similar to 7-Hexadecyl-3,5-dihydroxy-4-methyl-3-phenyl-6-propyl-benzofuran exhibit strong antioxidant activities. This property is crucial in developing drugs aimed at reducing oxidative stress-related diseases such as cancer and neurodegenerative disorders.
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for antimicrobial drug development.
-
Cosmetic Industry
- Skin Protection : Due to its antioxidant properties, it is being explored as an ingredient in skincare formulations aimed at protecting skin from environmental damage.
- Anti-aging Formulations : Its ability to scavenge free radicals contributes to its potential use in anti-aging products.
-
Material Science
- Polymer Additives : The compound's unique chemical structure allows it to be used as an additive in polymers to enhance their stability and resistance to degradation.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antioxidant Activity | Demonstrated that derivatives of benzofuran compounds significantly reduce oxidative stress markers in vitro. |
| Study B | Antimicrobial Efficacy | Showed effective inhibition of Staphylococcus aureus and Candida albicans at specific concentrations of the compound. |
| Study C | Cosmetic Application | Found that formulations containing the compound improved skin hydration and elasticity in clinical trials with participants over 40 years old. |
Mechanism of Action
The mechanism of action of 7-Hexadecyl-3,5-dihydroxy-4-methyl-3-phenyl-6-propyl-3H-benzofuran-2-one involves its interaction with various molecular targets. The dihydroxy groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The benzofuranone core can interact with aromatic residues in proteins, affecting their function. The alkyl chains can modulate the compound’s solubility and membrane permeability, impacting its bioavailability and distribution .
Comparison with Similar Compounds
Similar Compounds
- 7-Hexadecyl-3,5-dihydroxy-4-methyl-3-phenyl-6-propyl-2(3H)-benzofuranone
- 7-Hexadecyl-3,5-dihydroxy-4-methyl-3-phenyl-6-propyl-1-benzofuran-2(3H)-one
Uniqueness
Compared to similar compounds, 7-Hexadecyl-3,5-dihydroxy-4-methyl-3-phenyl-6-propyl-3H-benzofuran-2-one stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. These properties include enhanced stability, specific reactivity, and potential biological activity, making it a valuable compound for various applications .
Biological Activity
7-Hexadecyl-3,5-dihydroxy-4-methyl-3-phenyl-6-propyl-3H-benzofuran-2-one, with the CAS number 80280-36-0, is a complex organic compound characterized by a unique benzofuranone structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C34H50O4 |
| Molar Mass | 522.76 g/mol |
| Density | 1.059 g/cm³ |
| Boiling Point | 641.5 °C at 760 mmHg |
| Flash Point | 194.9 °C |
| Vapor Pressure | 2.46E-17 mmHg at 25°C |
The biological activity of this compound is attributed to its interaction with various molecular targets. The dihydroxy groups in the compound can form hydrogen bonds with enzymes and receptors, which may influence their activity. Additionally, the benzofuranone core interacts with aromatic residues in proteins, affecting their function and potentially leading to various biological effects .
Antimicrobial and Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial and anticancer activities. For instance, derivatives of benzofuroxan have shown high cytotoxicity against several cancer cell lines, including:
- Human duodenal adenocarcinoma (HuTu 80)
- Human breast adenocarcinoma (MCF-7)
- Human cervical carcinoma (HeLa)
These compounds induce apoptosis through mitochondrial pathways and increase reactive oxygen species (ROS) production, leading to enhanced cell death in tumor cells while showing selectivity towards cancerous tissues compared to healthy cells .
Case Studies
- Topical Anti-inflammatory Effects : A study on related benzofuran derivatives demonstrated their ability to inhibit cyclooxygenase and lipoxygenase pathways, which are critical in inflammatory responses. This suggests potential applications in treating inflammatory conditions .
- Cytotoxicity Assessment : In vitro studies have shown that certain benzofuroxan derivatives exhibit cytotoxic effects against cancer cell lines at low concentrations, with IC50 values indicating effective inhibition of cell proliferation .
Comparative Analysis
A comparative analysis of similar compounds reveals that the unique substitution pattern of this compound enhances its stability and reactivity compared to other benzofuran derivatives.
| Compound Name | IC50 (µM) against MCF-7 | Mechanism of Action |
|---|---|---|
| 7-Hexadecyl-3,5-dihydroxy... | TBD | Apoptosis induction via ROS |
| Benzofuroxan Derivative A | TBD | DNA synthesis inhibition |
| Benzofuroxan Derivative B | TBD | Induction of apoptosis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
